molecular formula C8H18ClN3O4S B2486086 propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride CAS No. 1803606-68-9

propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride

Cat. No. B2486086
CAS RN: 1803606-68-9
M. Wt: 287.76
InChI Key: JUVNQPBODAELHY-UHFFFAOYSA-N
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Description

The compound "propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride" belongs to a class of organic molecules that typically feature piperazine as a core structure, often used in the design of various pharmacological agents. While specific information directly relating to this compound is limited, research in related areas provides insights into its potential chemical behavior and applications.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves nucleophilic substitution reactions, where different sulfonyl chlorides react with piperazines under basic conditions (Abbasi et al., 2020). These procedures could potentially be adapted for the synthesis of "propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride".

Molecular Structure Analysis

Although specific studies on the molecular structure of this compound are not available, the structure of similar piperazine-based compounds has been extensively studied. These molecules typically show versatility in chemical binding and interactions due to the presence of the piperazine ring, a feature that could be inferred for the compound as well.

Chemical Reactions and Properties

Compounds featuring the piperazine moiety, like "propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride", often engage in nucleophilic substitution reactions. They may also participate in reactions characteristic of sulfonyl and carbamate groups, such as hydrolysis and condensation (Salvino et al., 2003).

Scientific Research Applications

Antagonists and Radioligands

A series of compounds related to propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride were studied for their potential as A2B adenosine receptor antagonists. These compounds showed subnanomolar affinity and high selectivity, with some, such as PSB-09120 and PSB-0788, demonstrating particularly potent effects. Additionally, a tritiated form of one compound, PSB-603, was developed as a new radioligand for selective labeling of human and rodent A2B receptors (Borrmann et al., 2009).

Antidepressant and Antianxiety Agents

Another study synthesized and evaluated novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, revealing their antidepressant and antianxiety potential. This research indicated that compounds like 3a and 3k significantly reduced immobility times and exhibited notable antianxiety activity (Kumar et al., 2017).

Biological Screening

A study on N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) derivatives demonstrated significant antibacterial, antifungal, and anthelmintic activity. Some of these compounds showed promising results in molecular docking and latent fingerprint analysis, suggesting their potential in various biological applications (Khan et al., 2019).

Dual Antihypertensive Agents

A study focused on synthesizing new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, which were prepared as potential dual antihypertensive agents. The study included determining the position of protonation in the piperazine ring of hydrochloride salts (Marvanová et al., 2016).

Antibacterial Agents

Research on the synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine revealed that these compounds were effective inhibitors of bacterial strains like Bacillus subtilis and Escherichia coli. This work highlighted their potential as suitable antibacterial agents (Abbasi et al., 2020).

Phosphoinositide-3-kinase Inhibitors

A study replacing the piperazine sulfonamide part of the PI3Kα inhibitor AMG 511 identified compounds with good in vitro efficacy, pharmacokinetic parameters, and potential for treating hepatocyte growth factor-induced Akt Ser473 phosphorylation (Lanman et al., 2014).

Antimalarial Agents

Piperazine derivatives were synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum. This study found that certain compounds, particularly those with a hydroxyl group, a propane chain, and fluor, were crucial for antiplasmodial activity (Mendoza et al., 2011).

Glycine Transporter-1 Inhibitors

N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 were discovered, showing promising results in cerebral spinal fluid glycine biomarker models and in elevating extracellular glycine levels in the medial prefrontal cortex (Cioffi et al., 2016).

Safety and Hazards

Safety information for propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

propan-2-yl N-piperazin-1-ylsulfonylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O4S.ClH/c1-7(2)15-8(12)10-16(13,14)11-5-3-9-4-6-11;/h7,9H,3-6H2,1-2H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVNQPBODAELHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NS(=O)(=O)N1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride

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